4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
CAS No. |
478253-74-6 |
|---|---|
Molecular Formula |
C14H11BrN4O3S |
Molecular Weight |
395.23 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11BrN4O3S/c1-21-11-6-8(5-9(15)12(11)20)7-16-19-13(17-18-14(19)23)10-3-2-4-22-10/h2-7,20H,1H3,(H,18,23)/b16-7+ |
InChI Key |
BFZYYEPMYYRRTE-FRKPEAEDSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br)O |
Origin of Product |
United States |
Biological Activity
The compound 4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.29 g/mol. The compound features a triazole ring, a furan moiety, and a brominated benzylidene group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the condensation reaction of appropriate aldehydes with thiosemicarbazide derivatives under acidic conditions. The reaction pathway generally follows these steps:
- Formation of Benzylidene Intermediate : The aldehyde reacts with thiosemicarbazide to form an intermediate.
- Cyclization : The intermediate undergoes cyclization to form the triazole ring.
- Final Product Formation : The thione group is introduced during the final stages of synthesis.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of triazole derivatives. The compound has been evaluated against various bacterial strains and fungi:
- Bacterial Strains Tested :
- Gram-positive: Staphylococcus aureus, Bacillus subtilis
- Gram-negative: Escherichia coli, Pseudomonas aeruginosa
Results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The efficacy varied based on concentration and exposure time.
Anticancer Activity
The anticancer potential of this compound has also been investigated in various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Studies demonstrated that the compound induced apoptosis in cancer cells, with IC50 values around 20 µM for HeLa cells. Mechanistic studies suggested that it may inhibit cell proliferation by disrupting mitochondrial function and activating caspase pathways.
Case Studies
- Antibacterial Evaluation : In a study evaluating multiple triazole derivatives, this specific compound was found to outperform several known antibiotics in inhibiting bacterial growth.
- Anticancer Mechanism : A research group reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for its anticancer effects.
Scientific Research Applications
Biological Activities
The compound has been studied for several biological applications:
Antimicrobial Activity
Research indicates that triazole derivatives, including the compound , exhibit significant antimicrobial properties against various pathogens. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of cellular processes. Studies have shown that derivatives can be effective against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial therapies .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage, such as neurodegenerative diseases .
Anticancer Activity
Several studies have highlighted the potential anticancer effects of triazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism may involve the modulation of signaling pathways related to cell growth and survival .
Antiparasitic Activity
In vitro studies have shown that certain triazole derivatives possess antiparasitic activity against Leishmania species. This is particularly relevant given the increasing resistance to conventional treatments for parasitic infections .
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives, including the compound under discussion. The results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Candida albicans | 4 | 8 |
Case Study 2: Antioxidant Assessment
In another study assessing antioxidant properties, this compound was subjected to DPPH and ABTS assays. The results showed a significant reduction in radical formation compared to controls, suggesting its potential use in formulations aimed at reducing oxidative stress.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs (Table 1):
Structural Insights :
- Hydroxy Group : The hydroxy group in the target compound enables intramolecular hydrogen bonding (O–H⋯N), stabilizing the Schiff base conformation and influencing crystal packing . This is absent in analogs like (methoxy-only).
- Furan vs. Pyridyl/Phenyl : The furan-2-yl group (electron-rich oxygen heterocycle) may enhance π-π interactions compared to pyridin-2-yl (electron-deficient) or phenyl groups, affecting receptor binding in biological systems .
Key Observations :
Crystallographic and Packing Behavior
Crystal Data (Table 3):
Packing Insights :
Reported Activities :
- Antimicrobial : Triazole-thiones with electron-withdrawing groups (e.g., Br, Cl) show enhanced activity against Gram-positive bacteria .
- Anticancer : Schiff base derivatives exhibit cytotoxicity via intercalation or enzyme inhibition; bromine enhances DNA binding .
- Anti-inflammatory : Hydroxy and methoxy groups improve solubility and COX-2 inhibition .
Target Compound Prospects :
- The 3-bromo-4-hydroxy-5-methoxybenzylidene group may synergize antimicrobial and anticancer effects, while the furan-2-yl substituent could modulate bioavailability compared to bulkier aryl groups .
Preparation Methods
Classical Thiosemicarbazide Cyclization
The triazole-thione scaffold is traditionally synthesized via cyclization of acylthiosemicarbazides under alkaline conditions. For example, heating benzoylthiosemicarbazide in 20% sodium hydroxide at 90–95°C for 3 hours yields 5-phenyl-1,2,4-triazole-3-thione with an 84% yield. This method, while reliable, requires prolonged reaction times (4–6 hours) and multiple recrystallization steps, leading to solvent-intensive workflows.
One-Pot, Two-Step Methodology
A modern approach involves a one-pot synthesis where alkyl/aryl isothiocyanates react with substituted hydrazides in ethanol, followed by reflux in 4N sodium hydroxide. This method reduces solvent waste and shortens reaction times to 4–6 hours while achieving yields up to 68%. For instance, 3-(4-hydroxyphenyl)-4-cyclohexyl-2,4-dihydro-5H-1,2,4-triazole-5-thione is synthesized via this route, demonstrating the method’s versatility for bulky substituents.
Table 1: Comparison of Triazole-Thione Synthesis Methods
| Method | Reaction Time | Yield (%) | Solvent System | Key Advantage |
|---|---|---|---|---|
| Classical Cyclization | 3–4 hours | 84 | NaOH/H2O | High purity |
| One-Pot Synthesis | 4–6 hours | 68 | Ethanol/4N NaOH | Reduced solvent consumption |
Functionalization with Furan-2-yl Substituents
Nucleophilic Substitution at C-3
The introduction of the furan-2-yl group at the triazole’s C-3 position is achieved through nucleophilic substitution. Reacting 3-mercapto-1,2,4-triazole with 2-furoyl chloride in dry acetone under basic conditions (K2CO3) yields the thioether intermediate. Subsequent oxidation with H2O2 or I2 selectively generates the thione functionality. This step requires anhydrous conditions to prevent hydrolysis of the furan ring.
Direct Coupling via Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling between 3-bromo-1,2,4-triazole-5-thione and furan-2-ylboronic acid offers a regioselective pathway. Using Pd(PPh3)4 and Na2CO3 in a DME/H2O solvent system at 80°C achieves coupling efficiencies >75%, though this method is less commonly reported for thione derivatives due to competing side reactions.
Condensation with 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde
Schiff Base Formation
The final step involves condensing the 3-(furan-2-yl)-1,2,4-triazole-5-thione with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in refluxing ethanol. Catalytic acetic acid facilitates imine (C=N) formation, with reaction completion monitored via TLC (ethyl acetate/petroleum ether, 1:1). The product is purified via recrystallization from ethanol, yielding pale yellow crystals.
Table 2: Optimization of Condensation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of aldehyde and amine |
| Temperature | 80°C (reflux) | Accelerates imine formation without decomposition |
| Catalyst | Acetic acid (5 mol%) | Enhances reaction rate by protonating carbonyl |
| Reaction Time | 4–6 hours | Balances completion and side reactions |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis using a C18 column (MeCN/H2O, 70:30) confirms purity >95%, with retention times consistent across batches (tR = 3.53–3.89 minutes).
Challenges and Methodological Innovations
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The compound is synthesized via Schiff base condensation between 4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione and 3-bromo-4-hydroxy-5-methoxybenzaldehyde. Key conditions include:
- Solvent selection : Ethanol or methanol for solubility and reflux stability .
- Temperature : Reflux (~353 K) to drive imine bond formation .
- Stoichiometry : Equimolar ratios of aldehyde and triazole-thione precursor to minimize side products . Yield optimization requires monitoring reaction time (typically 2–4 hours) and purification via recrystallization (ethanol/water mixtures) .
Q. How is the thione tautomer confirmed in structural characterization?
- X-ray crystallography : C=S bond lengths (~1.67–1.68 Å) confirm thione tautomerism over thiol forms .
- IR spectroscopy : Absence of S-H stretching (~2550 cm⁻¹) and presence of C=S (~1250 cm⁻¹) validate the thione structure .
- NMR : No exchangeable proton signals for thiol in DMSO-d6 .
Q. What standard methods are used to assess its preliminary biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Antioxidant testing : DPPH radical scavenging assays to evaluate electron-donating capacity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data regarding hydrogen bonding patterns?
Discrepancies in hydrogen bond networks (e.g., intramolecular O-H···N vs. intermolecular N-H···S) arise from substituent effects and crystallization conditions. Strategies include:
- Comparative analysis : Cross-reference with structurally analogous triazoles (e.g., bromo vs. methoxy substituents) .
- Computational modeling : DFT calculations to assess hydrogen bond energies and validate experimental observations .
- Variable-temperature XRD : Track dynamic hydrogen bonding under thermal stress .
Q. What strategies optimize bioactivity through structural modifications?
Structure-activity relationship (SAR) studies guide rational design:
- Benzylidene substituents : Bromo groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Triazole core modifications : Introducing electron-withdrawing groups (e.g., nitro) improves antioxidant capacity .
- Hybrid derivatives : Conjugation with furan or pyridine moieties enhances π-π stacking in enzyme binding pockets .
Q. How can solvent polarity and pH influence tautomeric equilibria in solution?
The thione ↔ thiol tautomerism is pH- and solvent-dependent:
- Polar aprotic solvents (DMSO) : Stabilize thione form via dipole interactions .
- Acidic conditions (pH < 5) : Promote protonation at N4, favoring thiol tautomer .
- UV-Vis spectroscopy : Monitor tautomeric shifts via absorbance changes at 280–320 nm .
Data Contradiction Analysis
Key Research Findings
- Crystal Engineering : Intramolecular O-H···N and intermolecular N-H···S bonds stabilize supramolecular architectures, influencing solubility and bioavailability .
- Bioactivity Trends : Bromine substituents correlate with enhanced Gram-positive antibacterial activity (MIC ~8 µg/mL) .
- Thermal Stability : Decomposition above 475 K suggests suitability for high-temperature applications (e.g., material science) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
